Meclocycline Sulfosalicylate Salt
Meclocycline Sulfosalicylate Salt
Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections.
Brand Name:
Vulcanchem
CAS No.:
73816-42-9
VCID:
VC0122012
InChI:
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1
SMILES:
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Molecular Formula:
C29H27ClN2O14S
Molecular Weight:
695.1
Meclocycline Sulfosalicylate Salt
CAS No.: 73816-42-9
Reference Standards
VCID: VC0122012
Molecular Formula: C29H27ClN2O14S
Molecular Weight: 695.1
CAS No. | 73816-42-9 |
---|---|
Product Name | Meclocycline Sulfosalicylate Salt |
Molecular Formula | C29H27ClN2O14S |
Molecular Weight | 695.1 |
IUPAC Name | (4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
Standard InChI | InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 |
SMILES | CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Appearance | Yellow to orange solid |
Description | Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections. |
Synonyms | 2-Hydroxy-5-sulfo-benzoic Acid (4S,4aR,5S,5aR,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide; Meclan; Meclan Cream; Mecloderm; Meclosorb; Meclutin; Traumatoc |
Reference | 6-Methylenetetracyclines. I A new class of tetracycline antibiotics. Blackwood R.K. et al. J. Am. Chem. Soc. 1961, 83, 2773. 6-Methylenetetracyclines. III. Preparation and Properties. Blackwood R.K. et al. J. Am. Chem. Soc. 1963, 85, 3943. Meclocycline sulfosalicylate. Topical antibiotic agent for the treatment of acne vulgaris. Knutson D. D. Cutis. 1981, 27, 203. |
PubChem Compound | 54676538 |
Last Modified | Nov 14 2021 |
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